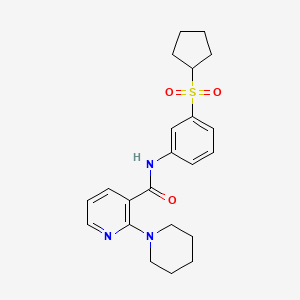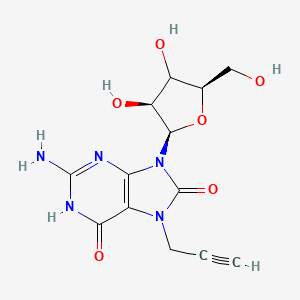
7-Propargyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Propargyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs often have significant biological activity and are used in various fields, including medicinal chemistry and molecular biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Propargyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine typically involves multi-step organic synthesis. The starting materials are usually commercially available nucleosides, which undergo a series of chemical reactions such as alkylation, oxidation, and cyclization to form the desired compound. Common reagents used in these reactions include propargyl bromide, oxidizing agents like potassium permanganate, and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. Purification techniques such as crystallization, chromatography, and recrystallization are essential to obtain the final product in high purity.
化学反応の分析
Types of Reactions
7-Propargyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially affecting its reactivity and stability.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, leading to structurally diverse analogs.
科学的研究の応用
7-Propargyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a probe in studying reaction mechanisms.
Biology: Employed in the study of nucleic acid interactions, enzyme mechanisms, and cellular processes.
Medicine: Investigated for its potential antiviral, anticancer, and antimicrobial properties. Nucleoside analogs are often used in the development of therapeutic agents.
Industry: Utilized in the production of pharmaceuticals, diagnostic tools, and as a research reagent in various industrial applications.
作用機序
The mechanism of action of 7-Propargyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It may inhibit enzymes involved in DNA and RNA synthesis, leading to disrupted replication and transcription. The compound’s unique structure allows it to interact with specific molecular targets, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Acyclovir: A nucleoside analog used as an antiviral agent.
Zidovudine: Another nucleoside analog used in the treatment of HIV.
Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.
Uniqueness
7-Propargyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential. Its propargyl group and oxo functionality can lead to unique interactions with biological targets, differentiating it from other nucleoside analogs.
特性
分子式 |
C13H15N5O6 |
|---|---|
分子量 |
337.29 g/mol |
IUPAC名 |
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione |
InChI |
InChI=1S/C13H15N5O6/c1-2-3-17-6-9(15-12(14)16-10(6)22)18(13(17)23)11-8(21)7(20)5(4-19)24-11/h1,5,7-8,11,19-21H,3-4H2,(H3,14,15,16,22)/t5-,7?,8+,11-/m1/s1 |
InChIキー |
IVYBTWFLNFTLFY-DWVWSIQXSA-N |
異性体SMILES |
C#CCN1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3[C@H](C([C@H](O3)CO)O)O |
正規SMILES |
C#CCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


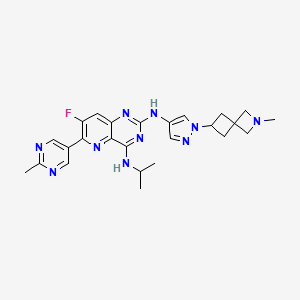
![N-[5-[[(3R)-3-[(2,6-dimethylpyridin-4-yl)methyl]piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B12402582.png)
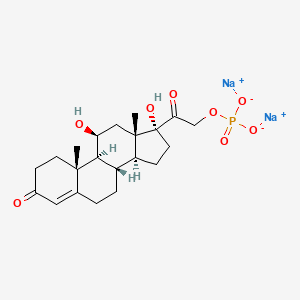
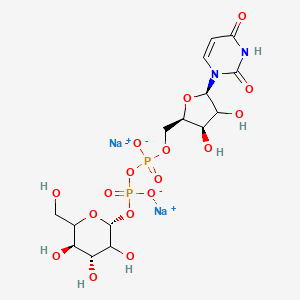
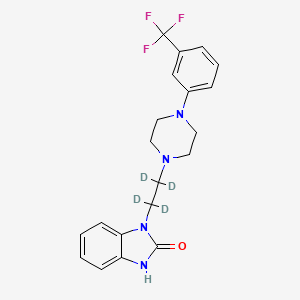
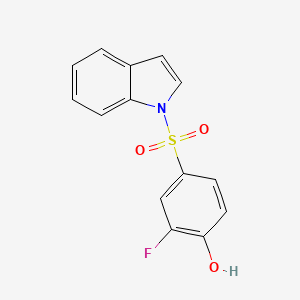
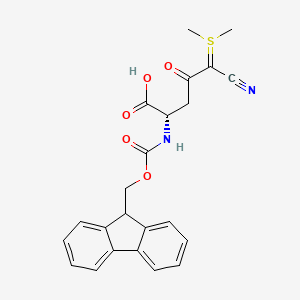
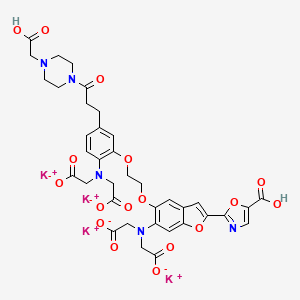
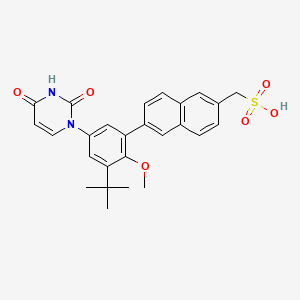
![1-[2-(4-chlorophenyl)ethyl]-N-(6-methoxy-1,5-naphthyridin-4-yl)piperidine-4-carboxamide](/img/structure/B12402625.png)
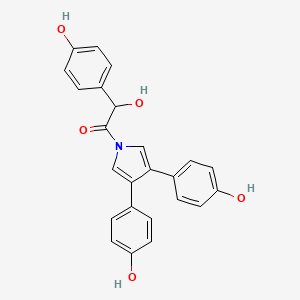
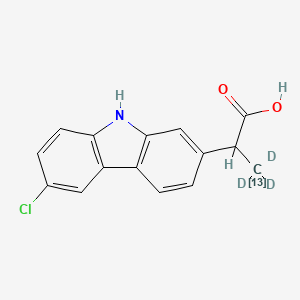
![4,6-difluoro-N-[(1S,2S)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide](/img/structure/B12402639.png)
